molecular formula C6H8BrN3O2 B15231930 Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate

Cat. No.: B15231930
M. Wt: 234.05 g/mol
InChI Key: AQFJHVBTJCDQBQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5, a methyl group at position 4, and an ethyl carboxylate moiety at position 3. Its molecular formula is C₆H₈BrN₃O₂, with a molar mass of 234.05 g/mol . This compound is synthesized via refluxing precursors such as N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF), followed by purification through standard chromatographic methods . The bromine substituent enhances its electrophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 5-bromo-4-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-9-6(7)10(4)2/h3H2,1-2H3

InChI Key

AQFJHVBTJCDQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(N1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-4h-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazole derivative, while oxidation may produce a triazole oxide.

Scientific Research Applications

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for the survival or proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 1,2,4-Triazole-3-Carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 5-bromo-4-methyl-4H-1,2,4-triazole-3-carboxylate 5-Br, 4-Me, 3-COOEt C₆H₈BrN₃O₂ 234.05 Bromine enhances reactivity; methyl stabilizes the triazole ring
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 4-Bz, 5-Ph, 3-COOEt C₁₈H₁₈N₄O₃·H₂O 376.37 Bulky phenyl and benzamido groups; intramolecular hydrogen bonding
Ethyl 5-(2-bromophenyl)-1H-1,2,4-triazole-3-carboxylate 5-(2-BrPh), 3-COOEt C₁₁H₁₀BrN₃O₂ 296.12 Aromatic bromine enhances π-π stacking; lower solubility
Ethyl 5-methyl-4H-1,2,4-triazole-3-carboxylate 5-Me, 3-COOEt C₆H₉N₃O₂ 155.15 Lacks bromine; simpler structure for nucleophilic substitutions

Physicochemical Properties

  • Solubility: Bromine at position 5 reduces aqueous solubility compared to non-halogenated analogues (e.g., ethyl 5-methyl derivatives) .
  • Melting Points : Bulky substituents (e.g., phenyl) increase melting points (e.g., 150–152°C for compound 31 vs. ~100°C for the target compound ).
  • Hydrogen Bonding : Compounds with amido groups (e.g., benzamido) exhibit intramolecular N–H···O bonds, enhancing crystalline stability .

Research Findings and Trends

  • Crystallography: Brominated triazoles exhibit distinct packing patterns. For example, ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate crystallizes in a monoclinic system (space group P1) with dihedral angles of 84.84° between phenyl and triazole rings .
  • Green Chemistry : Recent efforts focus on ionic liquid catalysts (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to improve yields and reduce reaction times for triazole syntheses .

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